3-Methyl-1H-inden-1-one 3-Methyl-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 22303-81-7
VCID: VC19698919
InChI: InChI=1S/C10H8O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol

3-Methyl-1H-inden-1-one

CAS No.: 22303-81-7

Cat. No.: VC19698919

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H-inden-1-one - 22303-81-7

Specification

CAS No. 22303-81-7
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
IUPAC Name 3-methylinden-1-one
Standard InChI InChI=1S/C10H8O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
Standard InChI Key VKZFVWRUFMYKGF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=CC=CC=C12

Introduction

Structural and Molecular Characteristics

3-Methyl-1H-inden-1-one belongs to the indenone class, featuring a ketone group at the first position of the indene framework. The methyl group at the third position introduces steric and electronic modifications that influence its reactivity. Key molecular properties include:

PropertyValue
Molecular FormulaC10H8O\text{C}_{10}\text{H}_{8}\text{O}
Molecular Weight144.17 g/mol
IUPAC Name3-methylinden-1-one
Canonical SMILESCC1=CC(=O)C2=CC=CC=C12
InChI KeyVKZFVWRUFMYKGF-UHFFFAOYSA-N

The compound’s planar structure allows for conjugation between the aromatic ring and the ketone group, enhancing its stability and participation in electrophilic substitution reactions.

Synthesis and Preparation Methods

Friedel-Crafts Acylation and Cyclization

The primary synthetic route involves Friedel-Crafts acylation of toluene derivatives followed by cyclization. For example, toluene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to form an intermediate acylated product. Subsequent intramolecular cyclization under acidic conditions yields 3-methyl-1H-inden-1-one.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: AlCl3\text{AlCl}_3 (1.2 equiv)

  • Solvent: Dichloromethane or CS2\text{CS}_2

  • Yield: 60–75% (optimized conditions)

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance efficiency. Catalytic systems using zeolites or ionic liquids have been explored to reduce waste and improve selectivity, though specific data for this compound remain proprietary.

Chemical Reactivity and Functionalization

The ketone and aromatic moieties enable diverse transformations:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media oxidizes the ketone to a carboxylic acid, though over-oxidation risks degrading the aromatic ring .

  • Reduction: NaBH4\text{NaBH}_4 selectively reduces the ketone to an alcohol, yielding 3-methyl-1H-inden-1-ol, a potential intermediate for further functionalization .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation or nitration. For instance, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 produces 5-bromo-3-methyl-1H-inden-1-one, a precursor for cross-coupling reactions.

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for synthesizing polycyclic structures. Its rigidity and substituent pattern make it valuable in designing ligands for asymmetric catalysis.

Materials Science

Conjugated indenones are explored as organic semiconductors due to their electron-deficient cores. Thin-film studies indicate moderate charge carrier mobility (~0.1 cm²/V·s), though performance lags behind benchmark materials .

ParameterRecommendation
Storage2–8°C in inert atmosphere
HandlingUse nitrile gloves, fume hood
ToxicityLimited data; assume acute toxicity
DisposalIncinerate via EPA-approved methods

No FDA-approved uses exist, and in vivo applications are prohibited .

Comparative Analysis with 3-Methyl-1-indanone

Property3-Methyl-1H-inden-1-one3-Methyl-1-indanone
CAS No.22303-81-76072-57-7
Molecular FormulaC10H8O\text{C}_{10}\text{H}_{8}\text{O}C10H10O\text{C}_{10}\text{H}_{10}\text{O}
StructureConjugated enoneSaturated ketone
ReactivityElectrophilic aromatic substitutionProne to nucleophilic addition

The unsaturated system in 3-methyl-1H-inden-1-one enhances its suitability for conjugation-driven applications, whereas 3-methyl-1-indanone’s saturated framework favors hydrogenation reactions .

Future Research Directions

  • Mechanistic Studies: Elucidate reaction pathways for functionalization.

  • Biological Screening: Evaluate antimicrobial/anticancer potential in vitro.

  • Materials Optimization: Tune electronic properties via substituent engineering.

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